3'-Aminoacetophenone is an aromatic ketone. Aromatic ketones are a class of organic compounds with a carbonyl group (C=O) directly linked to an aromatic ring. 3'-Aminoacetophenone possesses an amino group (NH₂) attached to the aromatic ring at the meta position (referring to the third carbon relative to the carbonyl group).
The physical and chemical properties of 3'-aminoacetophenone, such as melting point, boiling point, and solubility, are important for research applications. These properties can be found in scientific databases like PubChem [].
Scientific literature also describes various methods for synthesizing 3'-aminoacetophenone. These methods typically involve reactions between aniline derivatives and acetic acid or its derivatives.
3'-Aminoacetophenone may be a relevant material for various scientific research applications due to the presence of the functional groups it contains. The amino group can participate in chemical reactions to form new molecules, while the carbonyl group can undergo various transformations.
Here are some potential areas of scientific research where 3'-aminoacetophenone might be investigated:
1-(3-acetyl-2-aminophenyl)ethan-1-one, also known as 3'-aminoacetophenone, is an organic compound with the molecular formula and a molecular weight of approximately 135.16 g/mol. The compound features an acetyl group attached to a phenyl ring that also carries an amino group at the meta position, making it a member of the acetophenone family. Its structure can be represented as:
textO ||H3C-C-C6H4-NH2
This compound is characterized by its aromatic properties and functional groups that contribute to its reactivity and potential biological activities.
Additionally, it may participate in condensation reactions, forming imines or other nitrogen-containing compounds under specific conditions.
Research indicates that 1-(3-acetyl-2-aminophenyl)ethan-1-one exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent and has shown promise in inhibiting certain enzymes involved in cancer progression. Furthermore, it has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to interact with various biological targets makes it a compound of interest in medicinal chemistry.
The synthesis of 1-(3-acetyl-2-aminophenyl)ethan-1-one can be achieved through several methods:
1-(3-acetyl-2-aminophenyl)ethan-1-one finds applications in various fields:
Interaction studies have revealed that 1-(3-acetyl-2-aminophenyl)ethan-1-one can interact with various biological macromolecules, influencing their functions. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits against certain diseases. Additionally, molecular docking studies suggest potential binding sites on target proteins, indicating its role as a lead compound for further drug development.
Several compounds share structural similarities with 1-(3-acetyl-2-aminophenyl)ethan-1-one. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
1-(2-amino-4-methylphenyl)ethanone | 122710-21-8 | 0.95 | Contains a methyl group on the phenyl ring |
1-(3-amino-4-methylphenyl)ethanone | 17071-24-8 | 0.95 | Methyl substitution at the para position |
6-Amino-2,3-dihydro-1H-inden-1-one | 69975-65-1 | 0.93 | Different ring structure with an indene framework |
N-(4-Acetylanilino)-N'-phenylurea | - | - | Urea linkage providing different reactivity |
These compounds exhibit varying degrees of biological activity and reactivity due to differences in their substituents and structural configurations. The unique positioning of the acetyl and amino groups in 1-(3-acetyl-2-aminophenyl)ethan-1-one contributes to its distinct properties compared to these similar compounds.